2,8-Dimethylquinoline-4-carbohydrazide
Overview
Description
2,8-Dimethylquinoline-4-carbohydrazide is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethylquinoline-4-carbohydrazide typically involves the reaction of 2,8-dimethylquinoline with hydrazine hydrate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydrazide derivatives .
Scientific Research Applications
2,8-Dimethylquinoline-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in targeting specific molecular pathways involved in cancer cell proliferation.
Materials Science: This compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used in proteomics research to study protein interactions and functions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2,8-Dimethylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, leading to cell cycle arrest and apoptosis in cancer cells . The compound upregulates pro-apoptotic proteins such as p53 and caspase 9, thereby inducing programmed cell death .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit various biological activities.
2,4,6-Trisubstituted quinolines: These derivatives are known for their applications in medicinal and synthetic organic chemistry.
Uniqueness
2,8-Dimethylquinoline-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a hydrazide derivative makes it versatile in various chemical reactions and applications .
Properties
IUPAC Name |
2,8-dimethylquinoline-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-4-3-5-9-10(12(16)15-13)6-8(2)14-11(7)9/h3-6H,13H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYAJANQOLSDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403613 | |
Record name | 2,8-dimethylquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590376-58-2 | |
Record name | 2,8-dimethylquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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